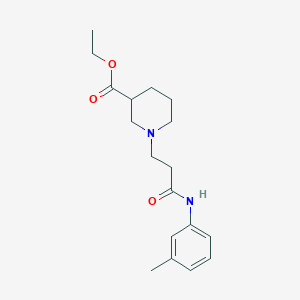
N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide, commonly known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. This drug has been used in various scientific research studies to understand its mechanism of action and its effects on the human body.
Mécanisme D'action
DOM acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for the dopamine receptor system. The exact mechanism of action of DOM is not fully understood, but it is believed to modulate the activity of these receptors, leading to altered neurotransmitter release and changes in neuronal activity.
Biochemical and Physiological Effects:
DOM has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. It also increases heart rate, blood pressure, and body temperature. DOM has been shown to produce hallucinogenic effects, including altered perception, thought, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOM in lab experiments is its ability to selectively target specific receptor systems. This allows researchers to investigate the role of these systems in various physiological and behavioral processes. However, one limitation of using DOM is its potential for abuse and dependence. It is important for researchers to use caution when handling this drug and to follow appropriate safety protocols.
Orientations Futures
There are several future directions for research involving DOM. One area of interest is the role of the serotonin receptor system in mood disorders such as depression and anxiety. DOM may be used as a tool to investigate the effects of serotonin modulation on these disorders. Another area of interest is the potential therapeutic applications of DOM. It may be used to treat conditions such as chronic pain and addiction. Further research is needed to fully understand the potential benefits and risks of using DOM in a clinical setting.
In conclusion, N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide, or DOM, is a psychoactive drug that has been used in various scientific research studies to understand its mechanism of action and its effects on the human body. It has been shown to selectively target specific receptor systems, making it a valuable tool for investigating various physiological and behavioral processes. However, caution must be taken when handling this drug due to its potential for abuse and dependence. Further research is needed to fully understand the potential benefits and risks of using DOM in a clinical setting.
Méthodes De Synthèse
The synthesis of DOM involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-nitropropene. The final step involves the reaction of 2,5-dimethoxyphenyl-nitropropene with morpholine and propionyl chloride to form N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide.
Applications De Recherche Scientifique
DOM has been used in various scientific research studies to understand its mechanism of action and its effects on the human body. It has been used as a tool to study the serotonin receptor system, which is involved in the regulation of mood, appetite, and sleep. DOM has also been used in studies investigating the role of the dopamine receptor system in addiction and reward.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-3-4-14(20-2)13(11-12)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
Clé InChI |
GJYBDQMPTYSPKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCOCC2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)




![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)





![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
